molecular formula C22H24N6O B12182686 {4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone

{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone

Cat. No.: B12182686
M. Wt: 388.5 g/mol
InChI Key: RDSYRHCXFQHJGN-UHFFFAOYSA-N
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Description

The compound “{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone” is a complex organic molecule that features both pyridine and pyrimidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone” typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a piperazine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and an organic solvent like ethanol. The mixture is heated to facilitate the reaction and then cooled to isolate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound “{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone” lies in its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-[4-(pyrimidin-2-ylamino)phenyl]methanone

InChI

InChI=1S/C22H24N6O/c29-21(19-2-4-20(5-3-19)26-22-24-9-1-10-25-22)28-16-14-27(15-17-28)13-8-18-6-11-23-12-7-18/h1-7,9-12H,8,13-17H2,(H,24,25,26)

InChI Key

RDSYRHCXFQHJGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

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